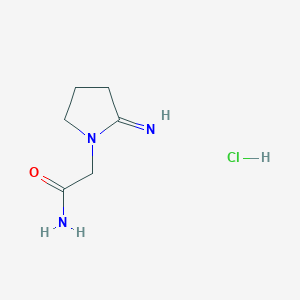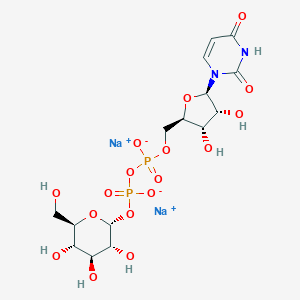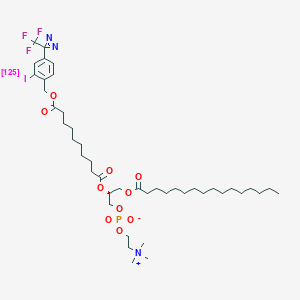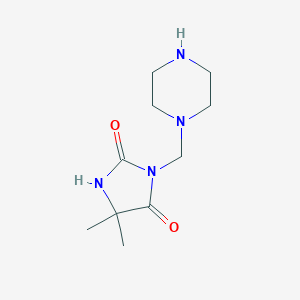
2-Imino-1-pyrrolidineacetamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-1-pyrrolidineacetamide monohydrochloride, also known as piracetam, is a nootropic drug that has been used to enhance cognitive function. It was first synthesized in 1964 by Corneliu Giurgea, a Romanian chemist. Piracetam has been extensively studied for its effects on memory, learning, and other cognitive functions.
Mechanism Of Action
The exact mechanism of action of 2-Imino-1-pyrrolidineacetamide monohydrochloride is not fully understood. It is thought to work by enhancing the function of neurotransmitters in the brain, particularly acetylcholine. Piracetam may also improve blood flow and oxygen utilization in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of muscarinic receptors in the brain, which are involved in memory and learning. Piracetam may also increase the activity of glutamate receptors, which are involved in synaptic plasticity and learning. Additionally, 2-Imino-1-pyrrolidineacetamide monohydrochloride has been shown to improve the fluidity of cell membranes, which may improve communication between neurons.
Advantages And Limitations For Lab Experiments
Piracetam has a number of advantages for lab experiments. It is relatively safe and well-tolerated, with few side effects. It is also relatively easy to administer and can be given orally. However, 2-Imino-1-pyrrolidineacetamide monohydrochloride has a short half-life and may require multiple doses throughout the day to maintain its effects. Additionally, the exact dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride is not well-established, which may make it difficult to compare results across studies.
Future Directions
There are a number of future directions for 2-Imino-1-pyrrolidineacetamide monohydrochloride research. One area of interest is the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential use of 2-Imino-1-pyrrolidineacetamide monohydrochloride in combination with other drugs or therapies to enhance its effects. Finally, there is a need for more research to establish the optimal dosing regimen for 2-Imino-1-pyrrolidineacetamide monohydrochloride and to better understand its mechanism of action.
Synthesis Methods
Piracetam can be synthesized through the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by reaction with ammonia and hydrochloric acid. The final product is obtained through recrystallization from water.
Scientific Research Applications
Piracetam has been extensively studied for its effects on cognitive function. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
151602-33-4 |
|---|---|
Product Name |
2-Imino-1-pyrrolidineacetamide monohydrochloride |
Molecular Formula |
C6H12ClN3O |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(2-iminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c7-5-2-1-3-9(5)4-6(8)10;/h7H,1-4H2,(H2,8,10);1H |
InChI Key |
RTRNJMRCZYGPBV-UHFFFAOYSA-N |
SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
Canonical SMILES |
C1CC(=N)N(C1)CC(=O)N.Cl |
synonyms |
1-Carbamidomethyl-2-iminopyrrolidine chlorhydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)






